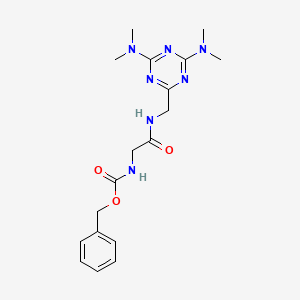

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of significant interest in various scientific fields due to its unique molecular structure and properties. Its molecular configuration allows for versatile applications, particularly in organic synthesis and as an intermediate in complex chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nucleophilic substitution reaction between 4,6-dichloro-1,3,5-triazine and dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate can then undergo a reaction with an appropriate carbamate compound to introduce the benzyl (2-oxoethyl) group, typically under mild to moderate conditions with a catalyst such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production may involve more efficient and high-throughput techniques, such as continuous flow reactors, to ensure consistency and yield. Reaction conditions are optimized to balance cost, yield, and purity, often employing automated systems for precise control over temperature, pressure, and reactant ratios.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various types of reactions including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced by agents like lithium aluminum hydride.

Substitution: It participates in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Lithium aluminum hydride in an ether solution.

Substitution: : Halides, in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: : Yields benzyl carbamate derivatives with oxidized triazine rings.

Reduction: : Produces reduced triazine derivatives with amine functionalities.

Substitution: : Generates substituted triazine derivatives depending on the substituent used.

Applications De Recherche Scientifique

Chemistry

In chemistry, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers and materials.

Biology

It has applications in bioconjugation techniques, where it acts as a linker molecule to attach drugs or probes to biological macromolecules.

Medicine

Potential medicinal uses include serving as a scaffold for drug design, particularly in creating compounds that can interact with specific biological targets, possibly aiding in developing new therapeutics for various diseases.

Industry

Industrially, this compound can be employed in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mécanisme D'action

The compound's effects are exerted through interactions with molecular targets, primarily involving its triazine and carbamate functionalities. These interactions may interfere with or enhance biological pathways, depending on the context of use. For instance, it could inhibit or activate enzymes, bind to specific receptors, or act as a carrier for delivering other molecules to their site of action.

Comparaison Avec Des Composés Similaires

Compared to similar compounds, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate stands out due to its dual functionality derived from both the triazine and carbamate groups. This uniqueness offers advantages in terms of versatility and reactivity.

Similar Compounds

Benzyl carbamate: : Lacks the triazine ring, making it less versatile.

4,6-Bis(dimethylamino)-1,3,5-triazine: : Does not have the carbamate group, limiting its applications in bioconjugation.

N-Substituted carbamates: : Offer similar bioconjugation capabilities but lack the complex reactivity profile provided by the triazine ring.

There you have it—an in-depth look at this compound and its significance across various fields. Fascinating stuff, right?

Activité Biologique

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group, a carbamate functional group, and a triazine moiety. The triazine ring enhances its biological activity by providing a platform for interactions with biological targets.

Antidiabetic Potential

Research has indicated that derivatives of benzyl carbamate exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is critical in the context of diabetes. A specific analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), demonstrated significant β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency against ER stress-induced cell death . This suggests that benzyl carbamate derivatives could serve as promising candidates for diabetes treatment.

The mechanism by which these compounds exert their protective effects involves modulation of cellular stress responses. The structure-activity relationship (SAR) studies reveal that modifications to the benzamide scaffold can enhance solubility and potency, making these compounds more viable for therapeutic applications .

Synthesis and Chemical Reactions

The synthesis of benzyl carbamate derivatives often involves condensation reactions with various substrates. For instance, the reaction of benzyl carbamate with glyoxal under acid-catalyzed conditions has been explored, leading to the formation of several new compounds . These reactions are crucial for developing new analogs with enhanced biological activities.

Study 1: ER Stress Protection

In a study investigating the protective effects on INS-1 cells (a model for pancreatic β-cells), compounds derived from benzyl carbamate were shown to significantly increase cell viability under stress conditions induced by tunicamycin (Tm). The maximum activity was observed at concentrations as low as 0.1 μM .

Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of benzyl carbamate derivatives through transcarbamation methods. These methods improved yields and facilitated the development of compounds with better pharmacological profiles . Table 1 summarizes key findings from this research:

| Compound | Yield (%) | EC50 (μM) | Biological Activity |

|---|---|---|---|

| WO5m | - | 0.1 ± 0.01 | β-cell protection |

| Analog A | 75-81 | 5-10 | Moderate activity |

| Analog B | 71-81 | 18.6 ± 4 | Low activity |

Toxicological Profile

While exploring the potential therapeutic applications, it is essential to consider the toxicological aspects of benzyl carbamate derivatives. Studies indicate that these compounds can exhibit acute toxicity if ingested and may cause skin irritation . Therefore, further investigations into their safety profiles are necessary.

Propriétés

IUPAC Name |

benzyl N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O3/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-19-15(26)11-20-18(27)28-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,26)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFGLJFYEGOIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.